molecular formula C16H13F3O3 B055219 4'-Trifluoromethyl-3,4-dimethoxybenzophenone CAS No. 116412-99-8

4'-Trifluoromethyl-3,4-dimethoxybenzophenone

Cat. No.: B055219
CAS No.: 116412-99-8
M. Wt: 310.27 g/mol
InChI Key: IUAAHGUGVCQZAT-UHFFFAOYSA-N
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Description

4’-Trifluoromethyl-3,4-dimethoxybenzophenone is an organic compound with the chemical formula C16H13F3O3 It is a benzophenone derivative characterized by the presence of trifluoromethyl and dimethoxy groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Trifluoromethyl-3,4-dimethoxybenzophenone typically involves the reaction of 3,4-dimethoxybenzoyl chloride with 4-trifluoromethylphenyl magnesium bromide. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The mixture is then refluxed, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of 4’-Trifluoromethyl-3,4-dimethoxybenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified using techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

4’-Trifluoromethyl-3,4-dimethoxybenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4’-Trifluoromethyl-3,4-dimethoxybenzophenone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Trifluoromethyl-3,4-dimethoxybenzophenone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Trifluoromethyl-3,4-dimethoxybenzophenone is unique due to the combination of trifluoromethyl and dimethoxy groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3O3/c1-21-13-8-5-11(9-14(13)22-2)15(20)10-3-6-12(7-4-10)16(17,18)19/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUAAHGUGVCQZAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00558637
Record name (3,4-Dimethoxyphenyl)[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116412-99-8
Record name (3,4-Dimethoxyphenyl)[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Trifluoromethylbenzoyl chloride (200 grams), 1,2-dimethoxybenzene (128 mL), and dichloromethane (1800 mL) were combined in a reaction flask under a nitrogen atmosphere. Tin (IV) chloride (168 mL) was added to the reaction mixture slowly drop-wise over 45 minutes. The reaction mixture was heated to reflux for 11 hours. It was subsequently cooled to room temperature and slowly poured into a mixture of 200 mL of hydrochloric acid and 1800 mL of ice water. The layers were phase separated. The organic layer was washed with 4 portions of water (1 L each) and then with 1.5 L of 20% saturated aqueous sodium hydroxide (w/v). The organic layer was dried over anhydrous sodium sulfate and then concentrated by rotary evaporation. The residue was recrystallized in 1 L of 15% ethyl acetate/85% hexanes. The crystalline solid was collected by vacuum filtration yielding 132 grams of 3,4-dimethoxy-4′-trifluoromethylbenzophenone. This material was not purified further but was used directly in the next step.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
128 mL
Type
reactant
Reaction Step One
Quantity
1800 mL
Type
solvent
Reaction Step One
Name
Tin (IV) chloride
Quantity
168 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
1800 mL
Type
reactant
Reaction Step Three

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